

A Comparative Guide to Splicing Modulation: A Deep Dive into TG693

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SRI-29329

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An initial search for the splicing modulator **SRI-29329** did not yield any publicly available information. Therefore, this guide will focus on a detailed analysis of TG693, a notable splicing modulator, to provide researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism, performance, and associated experimental protocols.

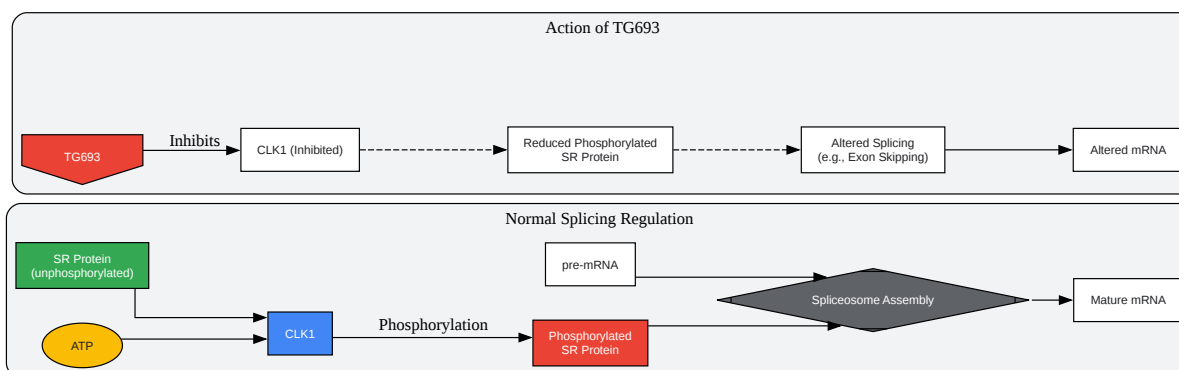
Introduction to Splicing Modulation and TG693

Pre-mRNA splicing is a critical process in eukaryotic gene expression, where non-coding introns are removed, and coding exons are ligated to form mature messenger RNA (mRNA).^[1]^[2] The spliceosome, a complex machinery of small nuclear RNAs and proteins, orchestrates this process.^[1] Dysregulation of splicing is implicated in numerous diseases, making the spliceosome and its regulatory factors attractive therapeutic targets.^[1]^[2] Splicing modulators are small molecules that can alter splicing patterns to correct disease-causing defects or induce therapeutic effects.

TG693 is an orally available small molecule that functions as a splicing modulator by inhibiting Cdc2-like kinase 1 (CLK1).^[3]^[4] CLKs are a family of dual-specificity kinases that phosphorylate serine/arginine-rich (SR) proteins, which are key regulators of splicing.^[5] By inhibiting CLK1, TG693 reduces the phosphorylation of SR proteins, thereby altering their activity and influencing splice site selection, which can lead to therapeutic outcomes such as exon skipping.^[3]

Mechanism of Action of TG693

TG693 acts as an ATP-competitive inhibitor of CLK1.[3][6] The phosphorylation of SR proteins by CLK1 is crucial for their localization to nuclear speckles and their subsequent recruitment to pre-mRNA to facilitate splicing. By blocking this phosphorylation, TG693 modulates the assembly of the splicing machinery, leading to changes in splicing patterns. This mechanism has been leveraged to promote the skipping of mutated exons in the dystrophin gene, which is the underlying cause of Duchenne muscular dystrophy (DMD).[3] The intended outcome is the production of a truncated but functional dystrophin protein.



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